2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide is an organic compound with the molecular formula C11H13ClINO It is a derivative of acetamide, featuring both chloro and iodo substituents on a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide typically involves the acylation of 3-iodo-2,4,6-trimethylaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF), are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and iodo substituents can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4,6-trimethylphenyl)acetamide: Lacks the iodo substituent, which may affect its reactivity and applications.
2-Chloro-N-(3-chlorophenyl)acetamide: Contains a chloro substituent instead of an iodo group, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide is unique due to the presence of both chloro and iodo substituents on the trimethylphenyl ring.
Properties
CAS No. |
113770-00-6 |
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Molecular Formula |
C11H13ClINO |
Molecular Weight |
337.58 g/mol |
IUPAC Name |
2-chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H13ClINO/c1-6-4-7(2)11(8(3)10(6)13)14-9(15)5-12/h4H,5H2,1-3H3,(H,14,15) |
InChI Key |
DNDZKIWEFWBZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CCl)C)I)C |
Origin of Product |
United States |
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